N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide
Overview
Description
“N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide” is a chemical compound with the molecular formula C13H13Cl2N3O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring attached to a propyl chain, which is further connected to a dichlorobenzamide group . The exact 3D structure and bond lengths can be determined using techniques like X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. It is known to be a white to yellow solid . More research is needed to fully understand its properties.Scientific Research Applications
Antimicrobial Activities
Imidazole derivatives, such as "N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide," have been extensively studied for their antimicrobial properties. These compounds serve as raw materials for manufacturing anti-fungal drugs and bactericides, indicating their potential in developing new antimicrobial agents. The review of antimicrobial activities of imidazole underscores its effectiveness against microbial resistance, suggesting that derivatives of imidazole could play a crucial role in combating the growth of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).
Corrosion Inhibition
Imidazole derivatives are also recognized for their role in corrosion inhibition, particularly in the petroleum industry. Their chemical structure, featuring a 5-membered heterocyclic ring and a pendant side chain, facilitates adsorption onto metal surfaces, providing a protective barrier against corrosion. This property is especially relevant in environments where metal preservation is critical, highlighting the industrial applications of imidazole derivatives beyond pharmaceuticals (Corrosion Reviews, 2023).
Antitumor Activities
The antitumor activities of imidazole derivatives are a significant area of research, offering insights into their potential as cancer therapeutics. Studies have identified various imidazole derivatives with promising cytotoxic profiles, suggesting their suitability for antitumor drug development. The exploration of these compounds, including their interactions with biological targets, underlines the potential of imidazole derivatives in oncology, with specific derivatives showing promise in preclinical testing (Pharmaceutical Chemistry Journal, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole, a component of the compound, is known to interact with various targets such as monomeric sarcosine oxidase, nitric oxide synthase, and adenylate kinase 2 .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to various biochemical changes .
properties
IUPAC Name |
2,4-dichloro-N-(3-imidazol-1-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c14-10-2-3-11(12(15)8-10)13(19)17-4-1-6-18-7-5-16-9-18/h2-3,5,7-9H,1,4,6H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTLIVUMYAQCOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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